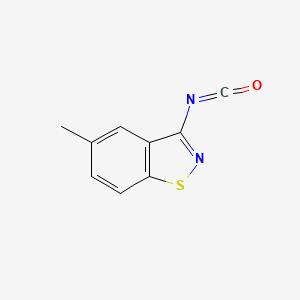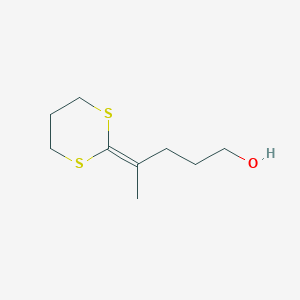
2-(2,2-Dichloroethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichloroethyl)oxolane is an organic compound with the molecular formula C6H10Cl2O. It is a cyclic ether with a dichloroethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)oxolane typically involves the reaction of oxolane with a chlorinating agent. One common method is the reaction of oxolane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorinated oxolane, which then undergoes further chlorination to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where oxolane is reacted with chlorinating agents under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloroethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted oxolane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydroxylated Derivatives: Formed via substitution reactions.
Oxirane Derivatives: Formed via oxidation reactions.
Ethyl-Substituted Oxolane Derivatives: Formed via reduction reactions.
Scientific Research Applications
2-(2,2-Dichloroethyl)oxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloroethyl)oxolane involves its interaction with nucleophiles and electrophiles. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The oxolane ring can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether with the formula (CH2)4O, used as a solvent and in polymer production.
1,3-Dioxolane: A heterocyclic acetal with the formula (CH2)2O2CH2, used as a solvent and co-monomer in polyacetals.
Uniqueness
2-(2,2-Dichloroethyl)oxolane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity and chemical properties compared to other cyclic ethers like tetrahydrofuran and 1,3-dioxolane. This makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
110812-43-6 |
|---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
2-(2,2-dichloroethyl)oxolane |
InChI |
InChI=1S/C6H10Cl2O/c7-6(8)4-5-2-1-3-9-5/h5-6H,1-4H2 |
InChI Key |
WIBPVFBWKHJCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



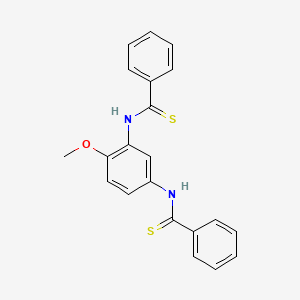
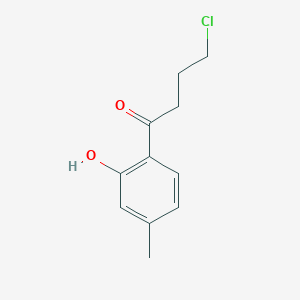
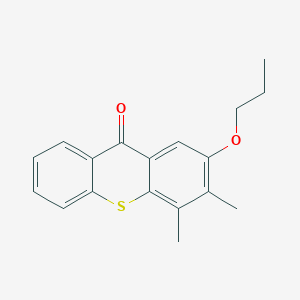
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

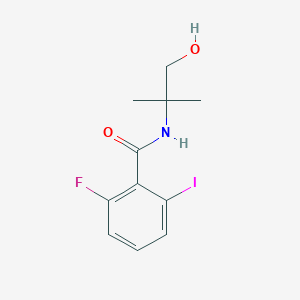


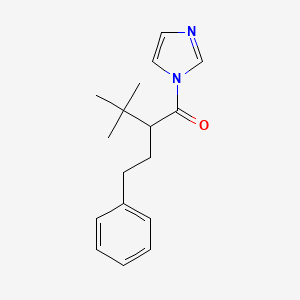
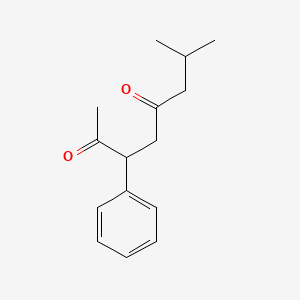
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
